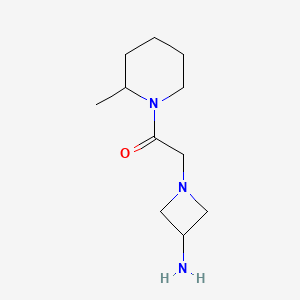
2-(3-Aminoazetidin-1-yl)-1-(2-methylpiperidin-1-yl)ethan-1-one
説明
2-(3-Aminoazetidin-1-yl)-1-(2-methylpiperidin-1-yl)ethan-1-one, commonly known as AZT, is a synthetic nucleoside analog used to treat HIV/AIDS. AZT is a reverse transcriptase inhibitor, meaning it works by blocking the action of the enzyme reverse transcriptase, which is necessary for the replication of the HIV virus. AZT has been used in combination with other antiretroviral drugs to reduce the amount of virus in the body, thus reducing the risk of HIV transmission and progression of the disease. AZT is an important part of HIV/AIDS treatment and is one of the most widely used antiretroviral drugs available today.
科学的研究の応用
Enzyme Inhibition and Antiviral Activity
Compounds with structural similarities to 2-(3-Aminoazetidin-1-yl)-1-(2-methylpiperidin-1-yl)ethan-1-one have been synthesized and evaluated as potential inhibitors of enzymes like 15-lipoxygenase, which is significant for its role in inflammation and other diseases. For instance, derivatives of ethane-1,2-diyl bis with potential inhibitory action against 15-lipoxygenase have been synthesized, indicating the relevance of these compounds in therapeutic research (Asghari et al., 2016).
Moreover, related compounds have been explored for their antiviral activity, particularly against COVID-19. The synthesis of novel thiadiazole and triazole hybrids has demonstrated potential interactions with the main protease of SARS-CoV-2, suggesting a route for the development of antiviral drugs (Rashdan et al., 2021).
Antibacterial and Anticancer Properties
Additionally, benzyl piperazine derivatives containing pyrimidine and isoindolinedione have been investigated for their antibacterial activity, showcasing the role of these compounds in combating microbial infections (Merugu et al., 2010). Furthermore, novel indole derivatives have been synthesized and found to possess moderate to potent antiproliferative activities against various cancer cell lines, highlighting the potential of these compounds in cancer research (Jiang et al., 2016).
Synthetic Chemistry and Drug Development
The asymmetric synthesis of compounds, including aminoalkyl piperidines, reveals the importance of these molecules as intermediates in the creation of complex structures with potential therapeutic applications. Such synthetic approaches enable the development of inhibitors for enzymes like human leukocyte elastase, suggesting their utility in addressing conditions like chronic obstructive pulmonary disease (Cvetovich et al., 1996).
特性
IUPAC Name |
2-(3-aminoazetidin-1-yl)-1-(2-methylpiperidin-1-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N3O/c1-9-4-2-3-5-14(9)11(15)8-13-6-10(12)7-13/h9-10H,2-8,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLCBHYGPZASOPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C(=O)CN2CC(C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Aminoazetidin-1-yl)-1-(2-methylpiperidin-1-yl)ethan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



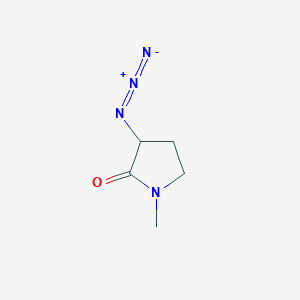
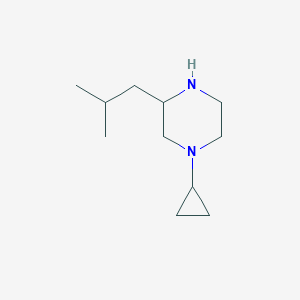
![1-{[(Oxolan-3-yl)amino]methyl}cyclohexan-1-ol](/img/structure/B1487869.png)
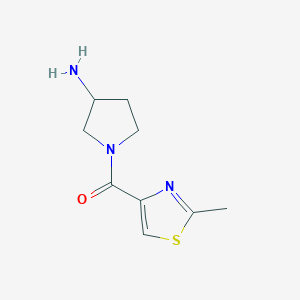
![1-(3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl)-3-(methylthio)propan-1-amine](/img/structure/B1487872.png)
![1-{[(3-Chlorophenyl)amino]methyl}cyclopentan-1-ol](/img/structure/B1487873.png)
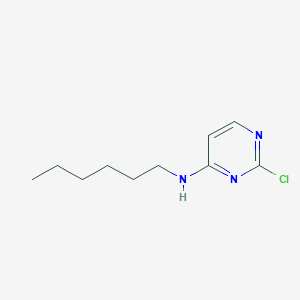
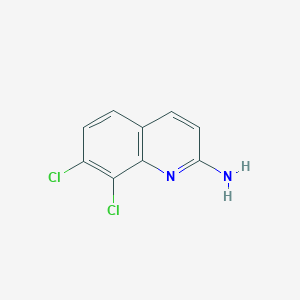
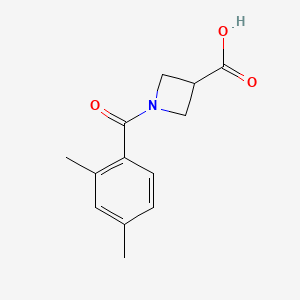
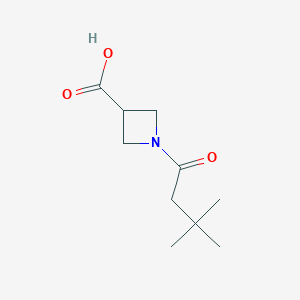
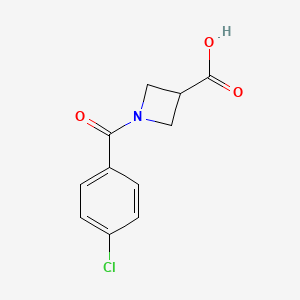
![1-{[(Propan-2-yl)carbamoyl]methyl}azetidine-3-carboxylic acid](/img/structure/B1487883.png)
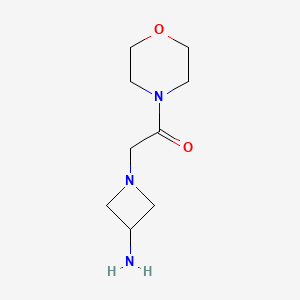
![3-[(2-Chlorophenyl)amino]-1,1,1-trifluoropropan-2-ol](/img/structure/B1487885.png)